molecular formula C12H22N2O4 B1373003 Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 731810-20-1

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B1373003
CAS No.: 731810-20-1
M. Wt: 258.31 g/mol
InChI Key: NZVUWEZJFULOOK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The compound features a piperazine ring substituted with a tert-butyl group and a methoxy-oxoethyl group, making it a versatile building block in organic synthesis.

Scientific Research Applications

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate has several applications in scientific research:

Future Directions

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . Therefore, this compound and its derivatives may have potential applications in the development of new drugs.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of novel organic compounds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of hydrogen bonds and enhancing favorable interactions with macromolecules. The compound’s polar nitrogen atoms and conformational flexibility contribute to its ability to interact with a wide range of biological targets, including enzymes involved in metabolic pathways and proteins that regulate cellular functions .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can modulate signaling cascades, leading to changes in gene expression and metabolic activity. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds with target proteins, altering their conformation and activity. This interaction can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways. Additionally, the compound’s influence on gene expression can result in changes in protein synthesis and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential therapeutic applications and any adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may be observed. Understanding the dosage-dependent effects of the compound is crucial for determining its therapeutic window and potential side effects in clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in cellular metabolism and energy production. By modulating enzyme activity and metabolite levels, the compound can affect overall cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of the compound is essential for predicting its bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the nucleophilic substitution reaction of tert-butyl bromoacetate with N-Boc piperazine. The reaction is carried out under basic conditions using triethylamine as a base and tetrahydrofuran as the solvent. The reaction mixture is stirred at room temperature, and the product is obtained after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The methoxy-oxoethyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Various substituted piperazine derivatives.

    Hydrolysis: Piperazine-1-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-13(6-8-14)9-10(15)17-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVUWEZJFULOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Potassium carbonate (3.4 g, 25 mmol) was added to a mixture of N-Boc-piperazine (3.0 g, 16 mmol) in acetonitrile (20 mL). Methyl bromoacetate (1.5 mL, 16 mmol) was added to the mixture. Reaction stirred at room temperature for 1.5 hours. Mixture was filtered over celite. Filtrate was concentrated in vacuo. Residue was treated with diethyl ether (10 mL), filtered and concentrated in vacuo. Bulb to bulb distillation (165° C. at 700 mtorr) gave the title compound as clear colorless oil in 60% yield. MS m/e (M+H)+=259.4.
Quantity
3.4 g
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3 g
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20 mL
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1.5 mL
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Yield
60%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 1-(tert-butoxycarbonyl)piperazine (1.38 g, 7.41 mmol) in acetonitrile (10 mL) was stirred with triethylamine (2.07 mL, 14.8 mmol) and methyl 2-bromoacetate (1.02 mL, 11.1 mmol) at room temperature for 4 hours and then filtered. The filtrate was concentrated, and after addition of saturated aqueous ammonium chloride, extracted with ethyl acetate. The organic phase was washed with saturated aqueous ammonium chloride and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated to give the desired product (yield 83%).
Quantity
1.38 g
Type
reactant
Reaction Step One
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2.07 mL
Type
reactant
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Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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